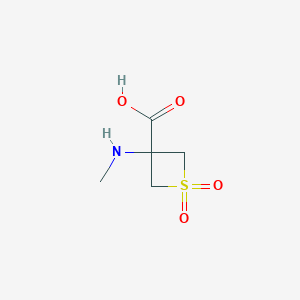
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid is a unique organic compound characterized by its thietane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thietane ring, along with the methylamino and carboxylic acid functional groups, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with a halogenated carboxylic acid derivative, followed by methylation of the amino group. The reaction conditions often require the use of a base to facilitate the cyclization process and control the reaction temperature to ensure the stability of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methylamino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted thietane derivatives.
科学的研究の応用
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The thietane ring and functional groups play a crucial role in binding to these targets, leading to the modulation of their activity.
類似化合物との比較
Similar Compounds
- 3-(Methylamino)-1,1-dioxo-thietane-2-carboxylic acid
- 3-(Methylamino)-1,1-dioxo-thietane-4-carboxylic acid
- 3-(Ethylamino)-1,1-dioxo-thietane-3-carboxylic acid
Uniqueness
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the thietane ring This structure imparts distinct chemical and physical properties, making it valuable for various applications
特性
分子式 |
C5H9NO4S |
|---|---|
分子量 |
179.20 g/mol |
IUPAC名 |
3-(methylamino)-1,1-dioxothietane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO4S/c1-6-5(4(7)8)2-11(9,10)3-5/h6H,2-3H2,1H3,(H,7,8) |
InChIキー |
YWSYFTZJYVORTE-UHFFFAOYSA-N |
正規SMILES |
CNC1(CS(=O)(=O)C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


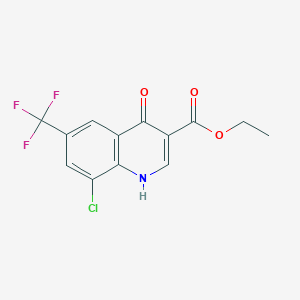

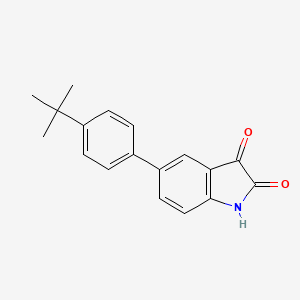
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)

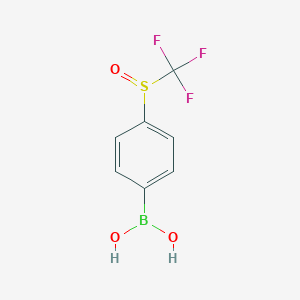
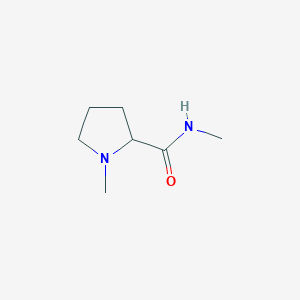

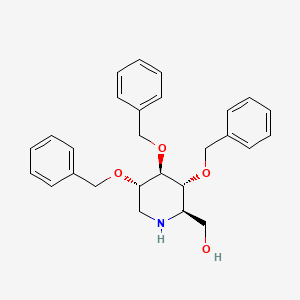
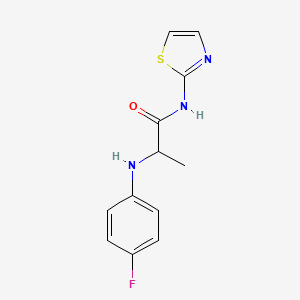

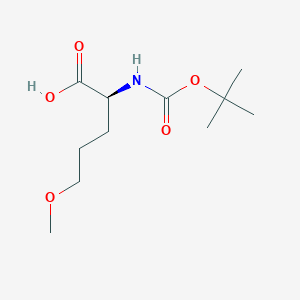
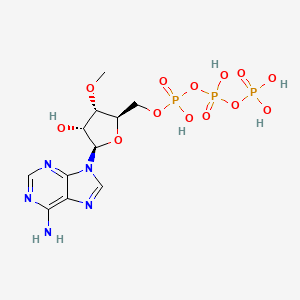
![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
